4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine
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Overview
Description
N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a 4-methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine ring is then substituted with the 2,4-dimethylphenyl group and the 4-methylsulfanylphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methanimidamide, N-(2,4-dimethylphenyl)-N’-methyl-: This compound shares a similar structural motif with the 2,4-dimethylphenyl group.
Ethanone, 1-(2,4-dimethylphenyl)-: Another compound with the 2,4-dimethylphenyl group, but with different functional groups.
Uniqueness
N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE is unique due to its combination of the piperazine ring with both 2,4-dimethylphenyl and 4-methylsulfanylphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H27N3S |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(4-methylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C21H27N3S/c1-17-4-7-20(18(2)14-17)16-23-10-12-24(13-11-23)22-15-19-5-8-21(25-3)9-6-19/h4-9,14-15H,10-13,16H2,1-3H3 |
InChI Key |
BJXHKJWEHKPVJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)SC)C |
Origin of Product |
United States |
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